Undec-4-en-2-one

説明

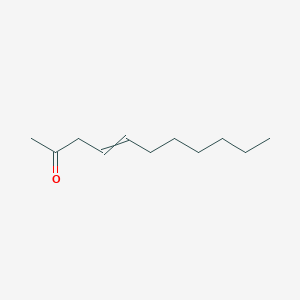

Undec-4-en-2-one (IUPAC name: 4-undecen-2-one) is an unsaturated ketone with a linear hydrocarbon chain. Its structure features a ketone group at the second carbon and a double bond between the fourth and fifth carbons (C4–C5). The molecular formula is C₁₁H₂₀O, and its molecular weight is 168.28 g/mol.

This compound is likely utilized in organic synthesis and fragrance industries, as unsaturated ketones often serve as intermediates or odorants. However, its exact applications require further empirical validation.

特性

CAS番号 |

72993-29-4 |

|---|---|

分子式 |

C11H20O |

分子量 |

168.28 g/mol |

IUPAC名 |

undec-4-en-2-one |

InChI |

InChI=1S/C11H20O/c1-3-4-5-6-7-8-9-10-11(2)12/h8-9H,3-7,10H2,1-2H3 |

InChIキー |

RGKAYELXMBVDAZ-UHFFFAOYSA-N |

正規SMILES |

CCCCCCC=CCC(=O)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Undec-4-en-2-one can be synthesized through several methods. One common approach involves the aldol condensation of heptanal with acetone, followed by dehydration to form the desired enone. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic dehydrogenation of undecanol. This process uses metal catalysts like copper or palladium and is conducted at elevated temperatures to facilitate the removal of hydrogen and formation of the enone structure.

化学反応の分析

Types of Reactions

Undec-4-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

Reduction: Reduction of this compound with reagents such as sodium borohydride or lithium aluminum hydride yields the corresponding alcohol.

Substitution: The enone can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) in dry ether or tetrahydrofuran (THF).

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted ketones or alcohols, depending on the nucleophile used.

科学的研究の応用

Undec-4-en-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

Industry: this compound is utilized in the production of fragrances, flavors, and other fine chemicals due to its pleasant odor and reactivity.

作用機序

The mechanism of action of undec-4-en-2-one involves its interaction with various molecular targets. The carbonyl group in the enone structure is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various biochemical pathways, potentially inhibiting or modifying the activity of enzymes and other proteins.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between Undec-4-en-2-one and analogous compounds:

Key Comparative Insights

(a) Positional Isomerism: this compound vs. 3-Undecen-2-one

The double bond position significantly impacts reactivity. This conjugation is absent in this compound, where the double bond is isolated, leading to distinct reaction pathways (e.g., electrophilic addition preferences) .

(b) Functional Group Influence: Ketones vs. Alkenes

Compared to 5-Methyl-4-undecene (a pure alkene), this compound’s ketone group increases polarity, raising its boiling point and altering solubility. However, the long hydrocarbon chain limits water solubility, making both compounds more soluble in organic solvents .

(c) Complex Steroid Derivatives: 6β-Hydroxycampest-4-ene-3-one

This steroid-based ketone demonstrates how structural complexity affects functionality. Despite having a hydroxyl group (increasing polarity), its large hydrophobic steroid backbone renders it water-insoluble. Its role as a biomarker in dates highlights niche biological applications, contrasting with simpler linear ketones like this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。